BenchChemオンラインストアへようこそ!

1-phenyl-5-pyridin-4-ylbenzimidazole

KDR/VEGFR-2 inhibition Angiogenesis Tyrosine kinase

1-Phenyl-5-pyridin-4-ylbenzimidazole (CAS 260258-91-1, C18H13N3, MW 271.32) is a 1,5-diarylbenzimidazole heterocycle that serves as a critical synthetic intermediate in the development of ATP-competitive kinase inhibitors. The compound features a benzimidazole core N1-substituted with a phenyl ring and C5-substituted with a 4-pyridyl group, positioning it at the intersection of two well-validated kinase inhibitor pharmacophores: the 1-phenylbenzimidazole PDGFR-inhibitory scaffold and the 1,5-diarylbenzimidazole KDR/VEGFR-2 inhibitory series.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
Cat. No. B8588433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-pyridin-4-ylbenzimidazole
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4
InChIInChI=1S/C18H13N3/c1-2-4-16(5-3-1)21-13-20-17-12-15(6-7-18(17)21)14-8-10-19-11-9-14/h1-13H
InChIKeyIGYFRIYKNVEBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-pyridin-4-ylbenzimidazole (CAS 260258-91-1): Core Scaffold Procurement for Kinase Inhibitor R&D


1-Phenyl-5-pyridin-4-ylbenzimidazole (CAS 260258-91-1, C18H13N3, MW 271.32) is a 1,5-diarylbenzimidazole heterocycle that serves as a critical synthetic intermediate in the development of ATP-competitive kinase inhibitors. The compound features a benzimidazole core N1-substituted with a phenyl ring and C5-substituted with a 4-pyridyl group, positioning it at the intersection of two well-validated kinase inhibitor pharmacophores: the 1-phenylbenzimidazole PDGFR-inhibitory scaffold [1] and the 1,5-diarylbenzimidazole KDR/VEGFR-2 inhibitory series [2]. Its synthetic utility is underscored by its demonstrated conversion via N-oxidation and rearrangement to pyridone-based KDR inhibitors with optimized drug-like properties [2]. This compound is primarily procured as a building block for medicinal chemistry campaigns targeting tyrosine kinase-driven diseases.

Why 1-Phenyl-5-pyridin-4-ylbenzimidazole Cannot Be Trivially Replaced by Other 1-Phenylbenzimidazole Analogs


Within the 1-phenylbenzimidazole chemotype, the identity of the 5-position substituent exerts a decisive and non-linear influence on target potency, kinase selectivity, and physicochemical suitability for further derivatization. SAR data demonstrate that substituents at the 5-position can alter PDGFR inhibitory potency by more than 10-fold relative to the unsubstituted parent, while certain heterocyclic replacements at the 2-, 4-, or 7-positions completely abolish activity [1]. In the KDR inhibitor series, replacement of the 4-methoxyphenyl group (compound 2, KDR IC50 = 113 nM) with pyridyl functionality alters not only intrinsic enzyme potency but also LogP, aqueous solubility, and protein binding—parameters that determine the feasibility of downstream lead optimization [2]. Critically, the 4-pyridyl substituent of the title compound uniquely enables a subsequent N-oxidation/rearrangement sequence to access the pyridone pharmacophore, a transformation that is chemically impossible for carbon-only 5-aryl analogs such as 5-phenyl- or 5-(4-methoxyphenyl)-1-phenylbenzimidazole [2]. Generic substitution with a different 5-arylbenzimidazole therefore compromises both the immediate biological profile and the synthetic trajectory of the entire discovery program.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 1-Phenyl-5-pyridin-4-ylbenzimidazole


KDR Kinase Potency: The 4-Pyridyl Intermediate Enables Access to Low-Nanomolar Inhibitors

1-Phenyl-5-pyridin-4-ylbenzimidazole (compound 14 in Bilodeau et al. 2003) is the direct synthetic precursor to the pyridone-based KDR inhibitor compound 7. While compound 14's standalone KDR IC50 is not explicitly tabulated, its downstream derivative 7 achieves a KDR IC50 of 37 nM and a VEGF-stimulated HUVEC cell IC50 of 152 nM [1]. By contrast, the 5-(4-methoxyphenyl) analog (compound 2), which lacks the pyridyl nitrogen, shows a weaker KDR IC50 of 113 nM under identical assay conditions [1]. Furthermore, compounds 5 and 6—bearing alkoxypyridine and aminopyridine 5-substituents—exhibited markedly reduced cell potency, indicating that the unsubstituted 4-pyridyl group of compound 14 occupies a productive balance between intrinsic potency and synthetic tractability [1]. The 3,6-diarylpyrazolo[1,5-a]pyrimidine lead (compound 1), which served as the template for the benzimidazole series, had a KDR IC50 of 71 nM but suffered from low aqueous solubility, high logP, and high protein binding—limitations that motivated the switch to the 1,5-diarylbenzimidazole scaffold [1].

KDR/VEGFR-2 inhibition Angiogenesis Tyrosine kinase

Physicochemical Profile: Pyridyl Introduction Dramatically Improves Solubility and Lowers Lipophilicity

Incorporation of a basic pyridyl nitrogen at the 5-position of the 1-phenylbenzimidazole scaffold is the critical structural determinant enabling the physicochemical improvements documented in the KDR inhibitor series. Compound 3 (bearing a 5-(4-methoxyphenethoxy) substituent without basic nitrogen) exhibits LogP = 4.29, human plasma protein binding = 99.4%, and aqueous solubility at pH 5.2 of only 0.120 mg/mL [1]. Introduction of a basic amine side chain in compound 4 reduced LogP to 3.55 and improved solubility to 6.46 mg/mL at pH 5.2. Crucially, further conversion of the pyridyl intermediate 14 to the pyridone 7 achieved LogP = 2.25 (a decrease of 2.04 log units vs. compound 3), protein binding = 80.7% (a reduction of 18.7 percentage points), and solubility at pH 5.2 of 33.9 mg/mL (a 282-fold improvement over compound 3) [1]. While compound 14 itself is not fully profiled in the publication, its 4-pyridyl group is the essential structural element that enables the N-oxidation and rearrangement sequence yielding the pyridone functionality responsible for these property gains [1]. In contrast, purely carbon-based 5-aryl analogs (e.g., 5-phenyl, 5-(4-methoxyphenyl)) lack the synthetic handle necessary for this property-optimizing transformation.

Drug-like properties Solubility enhancement Lead optimization

PDGFR Inhibitory Scaffold Validation: 5-Substituted 1-Phenylbenzimidazoles Are >10-Fold More Potent Than the Parent

The 1-phenylbenzimidazole core itself is a validated ATP-site PDGFR inhibitory scaffold. Palmer et al. (1998) demonstrated that while the unsubstituted parent 1-phenylbenzimidazole shows only weak PDGFR inhibition, most substituents at the 5-position maintain or increase activity, with 5-OH, 5-OMe, 5-COMe, and 5-CO2Me analogs achieving >10-fold greater potency [1]. The 5-OMe analog was the most potent inhibitor in the series and exhibited 50-fold selectivity between PDGFR and FGFR isolated enzymes, and inhibited PDGF-stimulated PDGFR autophosphorylation in rat aorta smooth muscle cells with an IC50 of 1.9 μM [1]. The SAR revealed that substituents at the 2-, 4-, and 7-positions of the benzimidazole ring (except 4-OH) abolish activity, while the 5-position tolerates diverse substituents [1]. Although the 4-pyridyl analog was not explicitly evaluated in this study, the class-level SAR establishes that 5-substitution is the primary tolerated vector for potency optimization on the 1-phenylbenzimidazole core. This contrasts with the structurally related 2-substituted benzimidazoles, which are inactive against PDGFR, and with indolin-2-one and quinazoline PDGFR inhibitors that operate via different binding modes [1].

PDGFR inhibition SAR Kinase selectivity

Synthetic Tractability and Characterization: Established Protocol with 66% Isolated Yield

A reproducible synthetic route to 1-phenyl-5-pyridin-4-ylbenzimidazole is documented at multi-gram scale via Suzuki coupling of a pinacol boronate intermediate (derived from 5-bromo-1-phenylbenzimidazole 12) with 4-bromopyridine [1]. An independent synthesis protocol reports purification by flash column chromatography (95:5 CH2Cl2/MeOH) affording 8.82 g of product in 66% yield, with full characterization by 1H NMR and mass spectrometry: 1H NMR (CDCl3) δ 8.68 (d, J=6.0 Hz, 2H), 8.18 (s, 1H), 8.17 (s, 1H), 7.63–7.59 (m, 6H), 7.56–7.51 (m, 3H); mass spectrum consistent with C18H13N3 . This contrasts with certain 5-heteroarylbenzimidazole analogs that require more complex multi-step sequences with lower overall yields or challenging purifications. The 66% isolated yield at gram scale, coupled with straightforward chromatographic purification, makes this compound accessible as a reliable building block for library synthesis, whereas certain 5-alkoxy or 5-amino derivatives in the same series required specialized coupling conditions or protecting group strategies [1].

Synthetic methodology Building block Scale-up feasibility

Kinase Selectivity Profile: KDR Series Compounds Display Moderate Selectivity Over FGFR and c-Src

Selectivity profiling of the 1,5-diarylbenzimidazole series against a panel of receptor and non-receptor tyrosine kinases reveals a selectivity pattern shaped by the 5-aryl substituent. The KDR-inhibitory series shows low selectivity against the most KDR-homologous kinases Flt-1 (VEGFR-1) and Flt-4 (VEGFR-3), and against PDGFRβ, consistent with the high sequence homology in the ATP-binding pocket [1]. Higher levels of selectivity are observed against FGF-1, FGF-2, and c-Src [1]. In the PDGFR series, the 5-OMe analog achieved 50-fold selectivity between PDGFR and FGFR isolated enzymes [2], demonstrating that the 5-substituent identity directly modulates selectivity outcomes. While the discrete selectivity fingerprint of 1-phenyl-5-pyridin-4-ylbenzimidazole (compound 14) has not been published as a standalone panel, its role as the direct precursor to compound 7—which maintained KDR specificity consistent with action through KDR and moderate selectivity against FGFRs in HUVEC assays [1]—implies that the 4-pyridyl group does not introduce promiscuous kinase binding that would compromise target engagement. This is in contrast to certain 2-aminopyrimidine-substituted benzimidazoles, which exhibit broader kinase inhibition profiles including c-Kit and Flt-3.

Kinase selectivity Off-target profiling VEGFR-2

High-Value Application Scenarios for 1-Phenyl-5-pyridin-4-ylbenzimidazole in Kinase-Focused Discovery


KDR/VEGFR-2 Lead Optimization: Pyridone Pharmacophore Access via N-Oxidation

This compound is the defined synthetic entry point for generating pyridone-functionalized KDR inhibitors with optimized drug-like properties. The documented conversion of compound 14 (1-phenyl-5-pyridin-4-ylbenzimidazole) to pyridone 7—which achieves KDR IC50 = 37 nM, cell IC50 = 152 nM, LogP = 2.25, and solubility of 33.9 mg/mL at pH 5.2—represents a validated optimization path that is not accessible from 5-phenyl or 5-methoxyphenyl analogs [1]. Medicinal chemistry groups developing VEGFR-2-targeted anti-angiogenic agents should prioritize this intermediate for its unique synthetic handle enabling N-oxidation/rearrangement chemistry.

PDGFR-Targeted Library Synthesis Exploiting 5-Position SAR

The 1-phenylbenzimidazole core is a validated PDGFR ATP-site inhibitory scaffold, with 5-substitution being the primary position for potency enhancement [2]. 1-Phenyl-5-pyridin-4-ylbenzimidazole serves as a versatile late-stage diversification intermediate for generating 5-substituted analog libraries. Its 4-pyridyl group can be further elaborated via N-alkylation, N-oxidation, or metal-catalyzed cross-coupling to explore PDGFR SAR, building on the >10-fold potency gains observed for 5-substituted analogs over the unsubstituted parent [2].

Physicochemical Property Screening Cascade for Kinase Inhibitor Leads

The dramatic LogP range (4.29 for compound 3 down to 2.25 for compound 7) and solubility range (0.120 to 33.9 mg/mL) documented within the 1,5-diarylbenzimidazole series [1] make this compound an ideal starting point for systematic physicochemical screening cascades. Procurement of compound 14 enables parallel synthesis of analogs spanning a wide property space, facilitating rapid identification of candidates that meet lead-like criteria (LogP < 3, solubility > 10 mg/mL) without requiring de novo scaffold design.

Kinase Selectivity Profiling Against PDGFR/FGFR/KDR Panel

The established selectivity fingerprint of the 1,5-diarylbenzimidazole chemotype—low selectivity against KDR-homologous kinases (Flt-1, Flt-4, PDGFRβ) but higher selectivity against FGFRs and c-Src [1]—positions 1-phenyl-5-pyridin-4-ylbenzimidazole as a reference compound for selectivity panel screening. Researchers profiling novel kinase inhibitors can use this compound as a chemotype control to benchmark selectivity windows and confirm that observed polypharmacology is scaffold-driven rather than an artifact of the specific 5-substituent.

Quote Request

Request a Quote for 1-phenyl-5-pyridin-4-ylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.